Z-Val-Trp-OMe

Description

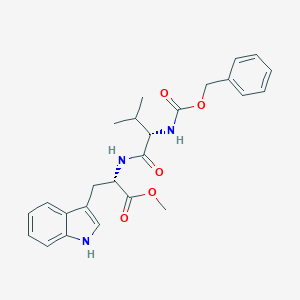

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCXBLPYMWJNTF-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

The carbodiimide approach, typically employing dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), remains the cornerstone of Z-Val-Trp-OMe synthesis. The protocol involves:

-

Activation : Z-Val-OH (N-benzyloxycarbonyl-L-valine) is activated using DCC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–4°C under nitrogen.

-

Coupling : H-Trp-OMe·HCl (L-tryptophan methyl ester hydrochloride) is added with a tertiary amine base (e.g., N-ethylmorpholine) to neutralize HCl, facilitating nucleophilic attack on the activated carbonyl.

-

Additives : 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) suppresses racemization and enhances coupling efficiency, achieving yields of 65–86% for analogous dipeptides.

Table 1: Yield Optimization with Additives in Carbodiimide Reactions

Mechanistic Insights

DCC activates the carboxyl group of Z-Val-OH via an O-acylisourea intermediate, which reacts with H-Trp-OMe to form the peptide bond. HOBt stabilizes the intermediate, reducing side reactions like N-acylurea formation. Density functional theory (DFT) studies confirm that DMAP accelerates the reaction by stabilizing zwitterionic intermediates, lowering the activation barrier to 27.4 kcal/mol.

Hypervalent Iodine(III)-Mediated Synthesis

Reagent Systems and Scope

Benziodoxole-based hypervalent iodine(III) compounds, such as IBA-OBz (iodobenzene bisacetate), enable couplings under mild conditions. This method is particularly effective for sterically demanding residues like Val and Trp:

Table 2: Performance of Hypervalent Iodine in Dipeptide Synthesis

Advantages Over Traditional Methods

-

Reduced Epimerization : The iodine(III) system minimizes racemization, critical for preserving chiral integrity in Val and Trp.

-

Broad Compatibility : Tolerates acid-sensitive protecting groups (e.g., Boc) and N-methylamino acids.

Solid-Phase Peptide Synthesis (SPPS)

Automated Workflow

SPPS leverages Fmoc/t-Bu chemistry for iterative coupling cycles:

Machine Learning-Driven Optimization

Recent advances integrate deep learning to predict and mitigate aggregation, a common issue in Trp-containing peptides:

Table 3: Deep Learning Predictions for this compound Synthesis

| Parameter | Optimal Value | Yield Improvement | Source |

|---|---|---|---|

| Coupling Temperature | 15°C | 12% | |

| Flow Rate | 3 mL/min | 8% | |

| Preactivation Time | 10 min | 5% |

Industrial-Scale Production

Large-Batch Carbodiimide Coupling

Industrial protocols emphasize cost-effectiveness and reproducibility:

Continuous-Flow Systems

Microreactor technology enhances heat/mass transfer:

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Carbodiimide + HOBt | 75–86 | 95–98 | Moderate | 120–150 |

| Hypervalent Iodine | 70–80 | 97–99 | High | 200–220 |

| SPPS + ML Optimization | 85–90 | >99 | Low | 300–350 |

Key Trade-offs :

Chemical Reactions Analysis

Types of Reactions

Z-Val-Trp-OMe undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form indole derivatives.

Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Indole derivatives of tryptophan.

Reduction: L-valyl-L-tryptophan.

Substitution: N-benzyloxycarbonyl-L-valyl-L-tryptophan.

Scientific Research Applications

Enzyme Substrate

Z-Val-Trp-OMe serves as an effective substrate for several enzymes, particularly those involved in proteolytic activities. By studying its interaction with these enzymes, researchers can gain insights into their catalytic mechanisms and biological roles. This application is crucial for understanding enzyme kinetics and the biochemical pathways they regulate. The ability of this compound to mimic natural substrates allows for the exploration of enzyme specificity and efficiency in vitro.

Protein-Protein Interaction Studies

The compound is also employed in probing protein-protein interactions due to its specific binding affinities. This compound can be used to investigate the mechanisms by which proteins interact, which is vital for understanding cellular processes and signaling pathways. This application is particularly relevant in drug discovery, where identifying potential drug targets through protein interactions can lead to the development of novel therapeutic agents.

Peptide Synthesis

As a protected peptide fragment, this compound acts as a building block in the synthesis of more complex peptides and proteins. This capability is essential for studying the structure-function relationships of peptides and designing new compounds with desired biological activities. The synthesis process typically involves coupling Z-Valine with tryptophan methyl ester, allowing researchers to create tailored peptides for specific applications.

Fluorescence Studies

The intrinsic fluorescence properties of the tryptophan residue in this compound enable its use in fluorescence-based assays. These assays are pivotal for studying various biological processes, including membrane fluidity and protein conformational changes. The ability to monitor these processes in real-time provides valuable data on the dynamics of biological systems.

This compound exhibits notable biological activities primarily due to its tryptophan component. The indole ring of tryptophan can participate in various interactions such as hydrogen bonding and π-π stacking, which may influence the activity of the final peptide synthesized from this compound. This characteristic makes it a valuable compound in pharmacological research.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Z-Leu-Trp-OMe | Leucine instead of Valine | May exhibit different hydrophobic interactions |

| Z-Ile-Trp-OMe | Isoleucine instead of Valine | Potentially different metabolic pathways |

| Cbz-Val-Trp | Cbz protection instead of Z | Different stability and reactivity |

| Ac-Val-Trp | Acetyl protection | Varying solubility and biological activity |

This table illustrates how variations in amino acid composition and protecting groups can affect the stability, reactivity, and biological functions of these compounds.

Case Studies

Several studies have utilized this compound or its derivatives to explore various biological phenomena:

- Enzyme Kinetics : Research has shown that this compound can be effectively used to study enzyme kinetics in proteolytic pathways, providing insights into substrate specificity and catalytic efficiency.

- Protein Interaction Mapping : Studies employing this compound have mapped critical protein interactions involved in cellular signaling pathways, contributing to our understanding of disease mechanisms.

- Fluorescence Assays : Fluorescence-based assays using this compound have been instrumental in elucidating membrane dynamics and protein folding processes.

Mechanism of Action

The mechanism of action of Z-Val-Trp-OMe involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. The benzyloxycarbonyl protecting group provides stability to the molecule, allowing it to resist enzymatic degradation until it reaches its target site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z(OMe)-Val-Leu-OMe

- Structural Features: Shares the Z-protected N-terminus and methyl ester C-terminus with Z-Val-Trp-OMe. Replaces Trp with leucine (Leu), a branched aliphatic amino acid. Molecular formula: C₂₁H₃₂N₂O₆; molecular weight: 408.49 g/mol .

- Physicochemical Properties: LogP: 3.43, indicating moderate lipophilicity due to Leu’s nonpolar side chain . Lower molecular weight compared to this compound (estimated ~479 g/mol for this compound based on C₂₈H₃₃N₃O₅), primarily due to the absence of Trp’s indole ring.

- Synthesis and Applications: Synthesized via similar peptide coupling strategies but lacks the challenges associated with Trp’s reactive indole group. Potential use in studies requiring stable, hydrophobic peptide backbones .

Z-Glu(OBut)-Val-Val-OMe

- Structural Features :

- Physicochemical Properties: Higher molecular weight than this compound due to the tert-butyl group and additional Val residue.

- Synthesis and Applications :

Comparative Analysis Table

Research Findings and Implications

Structural Impact on Lipophilicity :

- This compound’s Trp residue contributes to higher hydrophobicity compared to Z(OMe)-Val-Leu-OMe, making it suitable for membrane interaction studies .

- The tert-butyl group in Z-Glu(OBut)-Val-Val-OMe enhances steric protection, a critical factor in oral peptide drug design .

Synthetic Challenges :

- This compound’s synthesis requires careful handling of Trp’s indole ring to avoid side reactions, whereas Z(OMe)-Val-Leu-OMe’s synthesis is more straightforward due to Leu’s stability .

Functional Versatility :

- This compound’s aromatic and aliphatic residues make it a versatile intermediate in developing fluorescent probes or enzyme inhibitors.

Biological Activity

Z-Val-Trp-OMe, or N-(benzyloxycarbonyl)-valyl-tryptophan methyl ester, is a synthetic peptide derivative that exhibits notable biological activities primarily due to its tryptophan component. This compound serves as an important building block in peptide synthesis and has various applications in biochemical research.

Chemical Structure and Properties

This compound is composed of a valine residue protected by a benzyloxycarbonyl (Z) group, followed by a tryptophan residue and a methyl ester functional group. The structure is crucial for its biochemical properties, particularly in interactions with biological targets. The indole ring of tryptophan plays a significant role in various interactions such as hydrogen bonding and pi-pi stacking, which can contribute to the function of the final peptide synthesized from this compound.

Biological Activities

1. Antioxidant Properties:

Tryptophan, part of the this compound structure, is known for its antioxidant properties. This activity is essential for mitigating oxidative stress in biological systems, making it a valuable component in therapeutic applications aimed at reducing oxidative damage.

2. Enzyme Substrate:

this compound acts as a substrate for various enzymes involved in proteolytic activity and peptide processing. Understanding its interaction with these enzymes aids researchers in elucidating catalytic mechanisms and their roles in biological processes.

3. Protein-Protein Interactions:

The compound can probe protein-protein interactions due to its specific binding affinity to certain protein domains. This property is useful for studying protein functions, binding mechanisms, and identifying potential drug targets.

4. Fluorescence-Based Assays:

Thanks to the intrinsic fluorescence properties of the tryptophan residue, this compound can be employed in fluorescence-based assays to study biological processes such as membrane fluidity and protein conformational changes.

Structural Analysis

A study utilizing molecular mechanics followed by density functional theory (DFT) calculations revealed significant insights into the conformational profiles and reactivity properties of this compound. The analysis indicated that the molecule exhibits varying charge distributions depending on its conformation, which affects its interaction with biological receptors .

Comparative Studies

Comparative studies have shown that various compounds structurally similar to this compound exhibit unique properties based on their amino acid composition and protecting groups. For instance:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Z-Leu-Trp-OMe | Leucine instead of Valine | Different hydrophobic interactions |

| Z-Ile-Trp-OMe | Isoleucine instead of Valine | Potentially different metabolic pathways |

| Cbz-Val-Trp | Cbz protection instead of Z | Different stability and reactivity |

| Ac-Val-Trp | Acetyl protection | Varying solubility and biological activity |

These differences highlight the importance of structural modifications on the biological function of peptide derivatives.

Applications in Drug Development

The insights gained from studying this compound have implications for drug development, particularly in creating peptidomimetics with high stability and efficiency. The conformational flexibility observed in peptides is crucial for drug binding, making this compound a valuable subject in computational structure-based drug discovery projects .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Val-Trp-OMe, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using carbodiimide coupling agents like DCC or HOBt. Optimization requires adjusting reaction parameters: temperature (0–25°C), solvent choice (DMF, DCM), and molar ratios of reagents (1:1.2 for amino acid:activator). Purification via flash chromatography or HPLC with a C18 column ensures purity. Yield improvements may involve iterative testing of protecting groups (e.g., Z-group stability under acidic conditions) .

Q. Which spectroscopic techniques are most reliable for characterizing Z-Val-Trp-OPMe, and what key peaks should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. In ¹H NMR, expect signals for the Z-group benzyl protons (δ 7.2–7.4 ppm), valine methyl groups (δ 0.8–1.0 ppm), and tryptophan indole protons (δ 7.1–7.6 ppm). HRMS should show [M+H]⁺ matching theoretical mass (±0.001 Da). Cross-validate with IR spectroscopy for carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 4°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). Calculate half-life using first-order kinetics. For light sensitivity, expose samples to UV-Vis light and track changes via spectrophotometry .

Advanced Research Questions

Q. How can conflicting NMR data for this compound across studies be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Replicate conditions from prior studies (solvent, temperature, concentration) and compare results. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If contradictions persist, computational modeling (DFT for chemical shift prediction) can validate assignments .

Q. What experimental design strategies are recommended for studying this compound’s biological activity while minimizing assay interference?

- Methodological Answer : Use orthogonal assays (e.g., fluorescence-based and radiolabeled binding assays) to confirm target engagement. Include negative controls (e.g., scrambled peptides) and assess cytotoxicity via MTT assays. Employ blocking agents (e.g., BSA) to reduce nonspecific binding. For in vivo studies, optimize dosing intervals based on pharmacokinetic profiling (t½, AUC) .

Q. How can computational modeling predict this compound’s interactions with enzymatic targets, and what validation steps are essential?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., proteases). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability (>50 ns trajectories). Experimental validation via site-directed mutagenesis of predicted binding residues and enzymatic activity assays (e.g., Michaelis-Menten kinetics) is critical .

Methodological Considerations for Data Reporting

- Reproducibility : Document detailed synthetic protocols (molar ratios, purification gradients) and raw spectral data (NMR FID files, HPLC chromatograms) in supplementary materials .

- Ethical Data Use : Avoid selective reporting of spectral peaks; include full datasets to prevent confirmation bias .

- Interdisciplinary Collaboration : Combine synthetic chemistry with biophysical assays and computational tools to address complex research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.